molecular formula C12H12ClNO4S B5704356 3-chloro-N-(2-furylmethyl)-4-methoxybenzenesulfonamide

3-chloro-N-(2-furylmethyl)-4-methoxybenzenesulfonamide

Cat. No. B5704356
M. Wt: 301.75 g/mol
InChI Key: BENISMRQILRCBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including 3-chloro-N-(2-furylmethyl)-4-methoxybenzenesulfonamide, typically involves the reaction of sulfonyl chlorides with amines or their derivatives. A relevant example includes the synthesis of N-aryl-hydroxybenzenesulfonamide derivatives through sulfochlorination of phenols followed by amidation with substituted 4-amino-diphenyl ketones or ethers in dimethyl benzene (Shen Jun-ju, 2004).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography studies provide detailed insights into the molecular conformation, bond lengths, angles, and intermolecular interactions. For instance, crystal structure analysis of N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions, highlighting the impact of molecular structure on the physical properties and potential biological activities of these compounds (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including 3-chloro-N-(2-furylmethyl)-4-methoxybenzenesulfonamide, can undergo various chemical reactions, such as sulfonation, chlorination, and aminohalogenation. These reactions can modify the chemical structure and thus the properties of the compound. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating reagent, indicating the potential reactivity of sulfonamide compounds in substitution reactions (Xiao-Qiu Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structure analysis of sulfonamide derivatives provides insights into their supramolecular architecture, which is crucial for understanding their physical properties and potential applications in drug design (V. Z. Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are central to their potential as therapeutic agents. Studies on the enzyme inhibitory activity and binding affinities of sulfonamide derivatives provide valuable information on their mechanism of action and therapeutic potential (M. Abbasi et al., 2018).

properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENISMRQILRCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

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